1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one
Overview
Description
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-amino-5-methoxybenzyl group
Preparation Methods
The synthesis of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-pyrrolidone with 2-amino-5-methoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-pyrrolidone and 2-amino-5-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidone: A simpler pyrrolidinone without the benzyl substitution, used as a solvent and intermediate in organic synthesis.
Piracetam: A nootropic drug that is a derivative of 2-pyrrolidone, known for its cognitive-enhancing effects.
Levetiracetam: An anticonvulsant drug also derived from 2-pyrrolidone, used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXMEZONUSHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CN2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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